3''-O-Acetylcolubrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

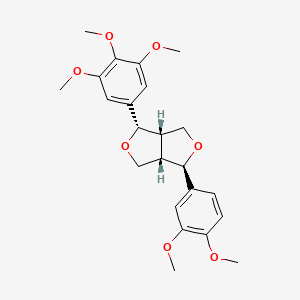

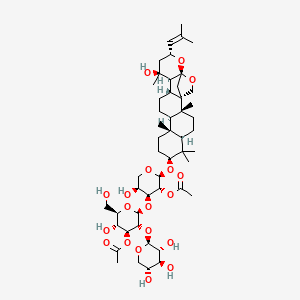

3''-O-Acetylcolubrin is a natural product found in Colubrina asiatica with data available.

Scientific Research Applications

Isolation and Structural Analysis

3''-O-Acetylcolubrin is a jujubogenin glycoside isolated from the leaves of Colubrina asiatica, alongside other compounds such as colubrin, rutin, and kaempferol 3-O-rutinoside. The structural determination of 3''-O-Acetylcolubrin was achieved through a series of chromatographic procedures and spectroscopic methods, indicating its significance in the realm of natural product chemistry and its potential in various applications (Lee et al., 2000).

Application in Reaction Monitoring

Raman spectroscopy, a powerful tool in chemical analysis, has been utilized for in situ monitoring of microwave-promoted reactions, indicating the potential utility of compounds like 3''-O-Acetylcolubrin in enhancing and understanding chemical reactions. This method allows real-time observation of reactions, demonstrating the compound's relevance in reaction optimization and monitoring in synthetic chemistry (Leadbeater & Schmink, 2007).

Synthetic Utility in Biological Active Compounds

Chalcone synthesis and its conversion to bioactive compounds, such as bipyrazoles, demonstrate the role of similar structures to 3''-O-Acetylcolubrin in drug design and development. These compounds exhibit notable antibacterial activity, suggesting the potential of 3''-O-Acetylcolubrin and its derivatives in the development of new therapeutic agents (Siddiqui et al., 2008).

Enhancement of Reaction Efficiency

Studies have shown that the use of microwave irradiation in chemical reactions involving coumarin derivatives results in higher yields and reduced reaction times. This insight into reaction dynamics could be crucial for the development of more efficient synthesis methods for compounds including 3''-O-Acetylcolubrin (Ajani et al., 2016).

properties

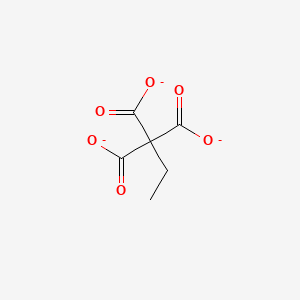

Molecular Formula |

C50H78O19 |

|---|---|

Molecular Weight |

983.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-43-39(64-25(4)53)37(29(55)20-61-43)67-44-40(68-42-36(58)34(56)28(54)19-60-42)38(63-24(3)52)35(57)30(18-51)65-44/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3/t26-,27+,28+,29-,30+,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42-,43-,44-,46-,47+,48-,49-,50-/m0/s1 |

InChI Key |

VDDYTHKMSAIZGZ-VWKGKGBISA-N |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)OC(=O)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |

synonyms |

3''-O-acetyl-colubrin 3''-O-acetylcolubrin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3,3-Diethyl-1-[1-(4-methylphenyl)butylcarbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid](/img/structure/B1257633.png)

![1-S-[(1Z)-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257636.png)

![Benzo[7,8]fluoreno[2,1-b]quinolizin-5(1H)-one, docosahydro-3,6,6b,8,9-pentahydroxy-9,12,16b-trimethyl-, (3S,4aS,6S,6aS,6bS,8S,8aR,9S,9aS,12S,15aS,15bS,16aS,16bR)-](/img/structure/B1257640.png)